molecular formula C12H13N3O2 B195786 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 4355-15-1

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Cat. No.: B195786
CAS No.: 4355-15-1
M. Wt: 231.25 g/mol
InChI Key: YDDZHTSOBDNNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT-IR Analysis

Key absorption bands include:

  • ν(C≡N) : 2245 cm⁻¹ (strong, sharp)
  • ν(C=O) : 1720 cm⁻¹ (amide I) and 1680 cm⁻¹ (amide II)
  • ν(N–H) : 3280 cm⁻¹ (broad, lactam NH).

NMR Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆): δ 3.15 (s, 1H, NH), 2.85–2.70 (m, 4H, cyclohexane CH₂), 2.50–2.30 (m, 4H, lactam CH₂).
  • ¹³C NMR : δ 175.2 (C=O), 118.5 (C≡N), 55.8 (spiro C), 35.4–28.1 (cyclohexane CH₂).

Mass Spectrometry

The molecular ion peak at m/z 231.25 ([M]⁺) corresponds to the molecular formula C₁₂H₁₃N₃O₂. Fragmentation pathways include loss of HCN (m/z 204) and sequential cleavage of the lactam ring.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G* level highlight the compound’s electronic features:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic potential maps show electron density localized at the nitrile and carbonyl groups, consistent with their nucleophilic and electrophilic roles.
  • Natural bond orbital (NBO) analysis confirms hyperconjugation between the lactam lone pairs and σ*(C–N) orbitals, stabilizing the spiro framework.

Steric maps derived from modified percent buried volume (%Vbur) calculations reveal significant steric hindrance around the lactam NH (84.9% Vbur), explaining its resistance to deprotonation in synthetic applications.

Properties

IUPAC Name

2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-6-8-10(16)15-11(17)9(7-14)12(8)4-2-1-3-5-12/h8-9H,1-5H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDZHTSOBDNNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=O)C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963043
Record name 2-Hydroxy-4-oxo-3-azaspiro[5.5]undec-2-ene-1,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4355-15-1
Record name 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4355-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azaspiro(5.5)undecane-1,5-dicarbonitrile, 2,4-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003389443
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-4-oxo-3-azaspiro[5.5]undec-2-ene-1,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Ammonia Gas-Mediated Reaction

In a representative protocol, 1 mol of cyclohexanone reacts with 2–2.5 mol of ethyl cyanoacetate in ethanol or methanol as the solvent. Ammonia gas (3–5 mol) is introduced at –5°C to 5°C over 36 hours, after which the mixture is stirred at room temperature for an additional 36 hours. Acidification to pH 2–3 with hydrochloric acid precipitates the crude product, which is filtered and purified. Key parameters include:

ParameterValue
Temperature (reaction)–5°C to 5°C (initial)
Temperature (quenching)20–25°C
SolventEthanol/methanol
Yield65–70% (reported)

This method prioritizes controlled ammonolysis to avoid side reactions, though extended reaction times may limit industrial scalability.

Aqueous Ammonia Alternative

Aqueous ammonia offers a safer alternative to gaseous ammonia. Cyclohexanone (1 mol) and ethyl cyanoacetate (2–2.5 mol) are combined with aqueous ammonia (equivalent to 3–5 mol NH₃) at –5°C to 10°C for 24 hours. The mixture is heated to 60°C, diluted with water, and acidified with sulfuric acid to pH 2–3. Cooling to <5°C precipitates the product, yielding comparable purity to the gas-based method.

Acid-Catalyzed Hydrolysis and Intermediate Formation

Post-condensation, the dicyano intermediate undergoes hydrolysis to form 1,5-diaminoformyl-2,4-dioxo-3-azaspiro[5.5]undecane, a precursor for gabapentin. Concentrated sulfuric acid (88%) is typically employed at 78–82°C, with a 1:3.2 weight ratio of dicyano compound to acid. The exothermic reaction requires gradual addition over 2.5–3.5 hours to maintain temperature control. Completion is indicated by a clear solution, which is then quenched in ice water to precipitate the diaminoformyl derivative.

Alternative Synthetic Routes

Triethylamine-Assisted Condensation

A modified approach substitutes ammonia with triethylamine (1 mol) alongside cyanoacetamide (1 mol) and ethyl cyanoacetate (1 mol) in ethanol. Stirring at 20–30°C for 8 hours followed by HCl acidification yields the dicyano compound with reduced reaction time (Table 1).

ParameterValue
CatalystTriethylamine
Temperature20–30°C
Time8 hours
Yield60–68%

High-Temperature Cyclization

Elevated temperatures (65–85°C) in sulfuric acid (80–90%) accelerate hydrolysis but risk decomposition. Optimized protocols use 88% sulfuric acid with strict temperature monitoring to achieve >90% conversion.

Industrial-Scale Considerations

Large-scale production requires addressing exothermicity, solvent recovery, and waste management. Continuous flow reactors are explored to enhance heat dissipation during ammonia-mediated reactions, while solvent recycling (e.g., ethanol) reduces costs. Impurity profiles, particularly residual cyanides, necessitate rigorous HPLC or GC-MS analysis to meet pharmaceutical standards.

Comparative Analysis of Methods

Table 2 contrasts key preparation methods:

MethodReactantsConditionsYieldScalability
Ammonia gasCyclohexanone, ethyl cyanoacetate, NH₃–5°C to 5°C, 72h65–70%Moderate
Aqueous ammoniaCyclohexanone, ethyl cyanoacetate, NH₄OH–5°C to 60°C, 48h60–65%High
TriethylamineCyclohexanone, cyanoacetamide, Et₃N20–30°C, 8h60–68%Low

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile typically involves the reaction of cyclohexanone with malononitrile and other reagents under basic conditions. Recent studies have shown various methods to enhance yield and purity:

  • Sequential Reaction Method :
    • Cyclohexanone reacts with malononitrile in the presence of potassium hydroxide or sodium ethylate to yield the compound in high yields (66% to 80%) depending on the reaction conditions .
    • The product can further undergo aminomethylation to generate new derivatives with enhanced biological activity .
  • Alternative Synthetic Routes :
    • Different solvents and amines have been tested to optimize the formation of derivatives, showing significant variations in yield based on the nature of the amine used (32% to 82%) .

Biological Applications

The compound has garnered attention for its potential applications in pharmacology:

  • Gabapentin Impurity : As an impurity in gabapentin synthesis, understanding its properties can lead to improved quality control measures in pharmaceutical manufacturing .
  • Neurological Research : The structure of this compound suggests potential interactions with GABA receptors, making it a candidate for further investigation into treatments for neurological disorders .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound revealed that varying the reaction conditions significantly affects yield and purity. Using different bases and solvents led to a systematic increase in yields from initial trials (40% yield) to optimized conditions (up to 80% yield) .

Research assessing the biological activity of derivatives synthesized from this compound indicated promising results in binding affinity studies with GABA receptors. Compounds derived from aminomethylation exhibited increased receptor affinity compared to the parent compound .

Mechanism of Action

The mechanism of action of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity, leading to its analgesic and anticonvulsant effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Spiro Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Notable Properties/Applications References
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile C₁₂H₁₃N₃O₂ 231.25 None (parent compound) Precursor for diazaspiro derivatives
4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile C₁₃H₁₁N₅O 277.27 Imino group, dicyanomethylene Enhanced reactivity in condensation reactions
2,4-Dioxo-9-(phenylmethyl)-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile C₁₈H₁₈N₄O₂ 322.36 Phenylmethyl substituent Higher molecular weight; density = 1.30 g/cm³
2-(Allylsulfanyl)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile C₁₅H₁₆N₄OS 301.41 Allylsulfanyl, methyl, enone system Potential for sulfur-mediated functionalization
2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile C₁₄H₁₅N₃ 225.29 Methyl groups, conjugated diene Simplified spiro framework

Crystallographic and Conformational Analysis

  • The parent compound’s spiro framework adopts a puckered cyclohexane ring fused to a bicyclic system, as confirmed by X-ray diffraction studies . Comparable dioxaspiro derivatives (e.g., 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione) exhibit distorted boat conformations in the 1,3-dioxane ring and chair conformations in the cyclohexane ring .

Key Research Findings and Contradictions

  • Synthesis Discrepancies: highlights contradictions in literature regarding the reaction of cyclohexanone with tricyanoethylene derivatives. While some studies report spirocyclic products, others yield linear tetrahydronaphthalene derivatives under acidic conditions .
  • Functionalization Challenges: The dimethyl-substituted derivative (C₁₄H₁₅N₃) shows reduced reactivity in aminomethylation due to steric hindrance from methyl groups .

Biological Activity

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile (CAS No. 4355-15-1) is a compound of significant interest in medicinal chemistry due to its structural similarity to gabapentin, an anticonvulsant drug. This compound is often referred to as a gabapentin impurity and has garnered attention for its potential biological activities, particularly in relation to the central nervous system (CNS) and immune modulation.

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 231.25 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on GABAergic signaling and potential immunomodulatory effects.

GABA Receptor Interaction

Research indicates that compounds with similar structures can act as antagonists at the gamma-aminobutyric acid type A receptor (GABAAR). GABAARs are integral to inhibitory neurotransmission in the CNS. A study highlighted that modifications in the spirocyclic structure can influence binding affinity and activity at these receptors, suggesting that this compound may exhibit similar properties .

Immunomodulatory Effects

Emerging evidence suggests that GABAAR signaling may play a role in modulating immune responses. Specifically, it has been shown that activation of GABAARs can suppress T cell proliferation and alter macrophage function, potentially influencing inflammatory responses . This indicates a dual role for compounds like this compound in both neurological and immune contexts.

Study 1: GABAAR Antagonism

A study conducted on structurally related compounds demonstrated that certain derivatives exhibited strong competitive antagonism at GABAARs with low cellular permeability. This suggests that this compound could be developed as a lead compound for further pharmacological exploration targeting CNS disorders .

Study 2: Immune Modulation

In vitro experiments have shown that modulation of GABAAR activity can lead to altered immune responses in macrophages. The implications of this finding suggest that this compound may have therapeutic potential in conditions characterized by immune dysregulation .

Data Table: Biological Activity Comparison

Compound NameGABAAR ActivityImmune ModulationReference
This compoundAntagonistYes
GabapentinAgonistNo
Other Spirocyclic CompoundsVariedYes/No

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile?

The compound is synthesized via a sequential reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile. Key conditions include:

  • Catalysts : Potassium hydroxide (KOH) or sodium ethylate (NaOEt) in ethanol.
  • Solvent : Ethanol as the reaction medium.
  • Temperature : Reactions typically proceed under reflux conditions. Isolation involves acidification to precipitate the product, yielding 26–71% efficiency depending on derivatives .

Q. How is the compound characterized structurally, and what spectroscopic methods are employed?

  • X-ray crystallography is critical for resolving the spirocyclic conformation. SHELXL (via SHELX suite) refines crystal structures, leveraging high-resolution data to model bond lengths and angles .
  • IR spectroscopy identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, carbonyl groups at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) confirms proton environments and carbon connectivity, particularly for distinguishing imino and dicyanomethylene groups .

Q. What stability considerations are relevant for handling this compound?

  • The compound is sensitive to moisture and strong bases due to its nitrile and carbonyl groups.
  • Storage in anhydrous ethanol or DMSO under inert atmosphere (N₂/Ar) is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in spirocyclic conformation across derivatives?

SHELXL refinement analyzes high-resolution diffraction data to model torsional angles and ring puckering. For example:

  • Spiro junction geometry : The 5,5-spiro system adopts a chair-chair conformation, validated by Cremer-Pople puckering parameters (amplitude q₂ and phase φ₂) .
  • Discrepancies : Comparative studies of derivatives (e.g., 9-benzyl-substituted analogs) reveal steric effects influencing ring distortions, resolved via residual density maps and Hirshfeld surface analysis .

Q. What methodologies address contradictions in reaction pathways when varying catalysts?

Evidence shows divergent products under different catalysts:

  • KOH/NaOEt in ethanol yields the target spiro compound .
  • Piperidine/AcOH in benzene produces 2,4-diamino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile instead . To resolve this, kinetic profiling (monitoring intermediates via LC-MS) and DFT calculations (modeling transition states) identify catalyst-dependent mechanistic shifts, such as enamine vs. Knoevenagel pathways .

Q. How can aminomethylation be optimized to synthesize bioactive derivatives?

  • Method : React the compound with primary amines (e.g., methylamine) and excess formaldehyde in ethanol under reflux.
  • Outcome : Forms 7-alkyl-2,4-dioxo-3,7-diazaspiro derivatives (26–71% yield).
  • Characterization : Tandem MS and NOESY NMR validate regioselectivity and stereochemistry at the spiro center .

Q. What computational tools predict the compound’s reactivity in novel synthetic routes?

  • *DFT (B3LYP/6-31G)**: Models electron density distribution, highlighting nucleophilic sites (e.g., imino group) for functionalization.
  • Molecular docking : Screens derivatives for bioactivity (e.g., antimicrobial potential via binding to bacterial enzyme active sites) .

Data Contradiction Analysis

Q. How to reconcile conflicting literature reports on the compound’s cyclization pathways?

Discrepancies arise from solvent polarity and catalyst basicity:

  • Polar solvents (ethanol) : Favor spirocyclization via enolate intermediates.
  • Nonpolar solvents (benzene) : Promote linear polymerization or alternative cyclization. Validation involves control experiments with deuterated solvents and in situ IR to track intermediate formation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Method/Software
Space groupP2₁/cSHELXL
R-factor<0.05Full-matrix refinement
Puckering amplitude (q₂)0.45 ÅCremer-Pole

Q. Table 2. Comparative Yields in Aminomethylation

Amine ReagentDerivative StructureYield (%)Conditions
Methylamine7-Methyl-3,7-diazaspiro71Ethanol, reflux
Benzylamine7-Benzyl-3,7-diazaspiro52Ethanol, reflux

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Reactant of Route 2
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.